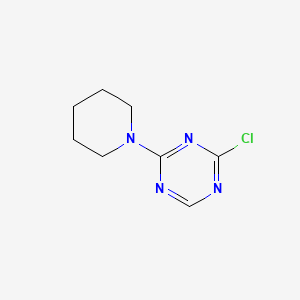
4-(2-Methylpropoxy)benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpropoxy)benzenethiol is an organic compound with the molecular formula C10H14OS It is a derivative of benzenethiol, where the benzene ring is substituted with a 2-methylpropoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropoxy)benzenethiol typically involves the following steps:
Starting Material: The synthesis begins with benzenethiol.
Substitution Reaction: The benzenethiol undergoes a substitution reaction with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is carried out in an organic solvent like ethanol or acetone.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be used to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropoxy)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfoxide.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Corresponding sulfides.
Substitution: Various substituted benzenethiol derivatives.
Scientific Research Applications
4-(2-Methylpropoxy)benzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropoxy)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to modifications in their activity. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzenethiol: The parent compound with a thiol group attached to a benzene ring.
4-Methoxybenzenethiol: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
4-Ethylbenzenethiol: Contains an ethyl group instead of a 2-methylpropoxy group.
Uniqueness
4-(2-Methylpropoxy)benzenethiol is unique due to the presence of the 2-methylpropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H14OS/c1-8(2)7-11-9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
XJHAXOAGVURQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)


![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)


![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)

![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B13907531.png)
![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)

